molecular formula C8H12N2O B1375177 1-Acetylpiperidine-3-carbonitrile CAS No. 22977-35-1

1-Acetylpiperidine-3-carbonitrile

Cat. No.: B1375177
CAS No.: 22977-35-1
M. Wt: 152.19 g/mol
InChI Key: MPXRPMCOUTYVJD-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-3-carbonitrile is a specialized piperidine derivative of significant interest in pharmaceutical and medicinal chemistry research. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . The structure of this compound, featuring both an acetyl group and a nitrile group on the piperidine scaffold, makes it a valuable bifunctional building block for the synthesis of more complex molecules. Researchers utilize such piperidine derivatives as key intermediates in the exploration of structure-activity relationships (SAR), particularly in the development of potential enzyme inhibitors . The nitrile group can serve as a versatile handle for further chemical transformations or contribute to binding interactions with biological targets. As a high-purity chemical, it is intended for use in organic synthesis and drug discovery programs in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpiperidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXRPMCOUTYVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292563
Record name 3-Piperidinecarbonitrile, 1-acetyl-
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22977-35-1
Record name 3-Piperidinecarbonitrile, 1-acetyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22977-35-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarbonitrile, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Acetylpiperidine 3 Carbonitrile

Established Approaches for N-Acylation of Piperidine (B6355638) Ring Systems

The introduction of an acetyl group onto the piperidine nitrogen is a fundamental transformation in organic synthesis. This N-acylation step is typically high-yielding and can be accomplished through several well-established protocols.

Direct Acetylation Techniques Utilizing Acyl Halides and Anhydrides

The most direct methods for the N-acetylation of a piperidine precursor, such as piperidine-3-carbonitrile, involve the use of highly reactive acylating agents like acetyl chloride or acetic anhydride. google.comresearchgate.net These electrophilic reagents readily react with the nucleophilic secondary amine of the piperidine ring to form a stable amide bond.

The reaction with acetyl chloride proceeds with the formation of a stoichiometric amount of hydrochloric acid, which must be neutralized by a base to drive the reaction to completion and prevent the formation of the unreactive piperidinium hydrochloride salt.

Similarly, acetic anhydride is a widely used reagent for N-acetylation. google.com This process generates acetic acid as a byproduct, which also necessitates the presence of a base. While slightly less reactive than acetyl chloride, acetic anhydride is often preferred due to its lower cost, easier handling, and the less corrosive nature of the byproduct. rsc.org Some syntheses have successfully utilized acetic anhydride in aqueous solutions with a base like triethylamine. researchgate.net

Strategies for Regioselective Introduction of the Nitrile Group at the C3 Position

Introducing a functional group at a specific carbon atom of the piperidine ring without ambiguity, known as regioselectivity, presents a greater synthetic challenge than N-acylation. Direct C-H cyanation of an unsubstituted piperidine ring often leads to mixtures of products, with a preference for the C2 (α) position. nih.govorganic-chemistry.orgchemistryviews.org Therefore, strategies for installing the nitrile group at the C3 position generally rely on precursors where the C3 position is already functionalized.

Precursor Functionalization and Subsequent Nitrile Group Elaboration

A robust strategy involves a two-step process: first, the synthesis of a piperidine ring bearing a suitable functional group at the C3 position, and second, the conversion of this group into a nitrile.

Common precursors include 3-hydroxypiperidines or piperidin-3-ones. A C3-hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a cyanide nucleophile (e.g., from NaCN or KCN) via an SN2 reaction. A ketone at the C3 position can be transformed into a cyanohydrin, which can then be reduced to afford the 3-carbonitrile.

Modern synthetic methods offer sophisticated ways to generate these functionalized precursors. For instance, biocatalytic C-H oxidation, using enzymes such as hydroxylases, can introduce a hydroxyl group at specific positions on the piperidine ring with high selectivity. chemistryviews.org This enzymatic approach provides a green and efficient route to key intermediates like N-acetyl-3-hydroxypiperidine.

Another advanced strategy involves the catalytic, regioselective δ C-H cyanation of acyclic amine precursors, which then cyclize to form the desired piperidine ring with the nitrile group already incorporated. nih.gov

Considerations for Stereochemical Control during Functionalization

When the C3 position is functionalized, a stereocenter is created, leading to the possibility of (R) and (S) enantiomers. Controlling the stereochemical outcome is crucial in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities.

Several strategies have been developed to achieve stereochemical control:

Asymmetric Catalysis: The use of chiral catalysts can guide the reaction to favor the formation of one enantiomer over the other. For example, chiral copper catalysts have been successfully used in the enantioselective δ C-H cyanation of acyclic amines to produce chiral piperidines. nih.gov Similarly, chiral phosphoric acids are effective catalysts for asymmetric intramolecular aza-Michael cyclizations to generate enantioenriched piperidine scaffolds. whiterose.ac.uk

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis offers powerful tools for stereocontrol. nih.gov Enzymes, being inherently chiral, can perform transformations with exceptional levels of stereoselectivity. A key approach involves the asymmetric dearomatization of activated pyridines using an enzyme cascade, such as an amine oxidase followed by an ene-imine reductase, to yield stereo-defined substituted piperidines. nih.gov

Chemo-Enzymatic and Biocatalytic Approaches to N-Acetylpiperidine Scaffolds

The convergence of chemical and biological synthesis methods has opened new avenues for the efficient and sustainable construction of complex piperidine derivatives. chemrxiv.org These chemo-enzymatic and biocatalytic strategies are particularly valuable for creating functionalized and stereochemically defined piperidine cores that can be later elaborated into final products like 1-acetylpiperidine-3-carbonitrile.

A groundbreaking approach combines scalable biocatalytic C-H oxidation with radical cross-coupling reactions. chemistryviews.orgmedhealthreview.com In this methodology, enzymes are used to precisely install hydroxyl groups on inexpensive piperidine starting materials. chemistryviews.org These hydroxylated intermediates can then be used in modern chemical reactions, such as nickel-electrocatalyzed decarboxylative cross-coupling, to form new carbon-carbon bonds. chemistryviews.orgmedhealthreview.com This modular strategy dramatically simplifies the synthesis of complex, three-dimensional piperidine structures. chemrxiv.orgnews-medical.net

Furthermore, immobilized enzymes, such as lipases, are being employed as robust and reusable biocatalysts for the synthesis of piperidine derivatives. researchgate.net Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable and environmentally friendly. researchgate.net Another innovative chemo-enzymatic process involves the chemical synthesis of a mixture of anomers, followed by the selective enzymatic hydrolysis of the undesired anomer, providing a straightforward route to purify the desired product. mdpi.com These methods highlight a shift towards more sustainable and efficient manufacturing of complex heterocyclic molecules. chemrxiv.org

Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution of Related Diesters

The synthesis of enantiomerically pure piperidine derivatives is of significant interest in pharmaceutical chemistry. One effective method for achieving this is through enzymatic kinetic resolution (EKR). Lipases are a class of enzymes frequently employed for this purpose due to their stereoselectivity, stability in organic solvents, and lack of need for cofactors nih.gov.

The principle of lipase-catalyzed kinetic resolution involves the enzyme selectively catalyzing the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This process can be applied to piperidine precursors, such as diesters, to separate stereoisomers. For instance, in the resolution of secondary amines, enzyme-catalyzed acylation or hydrolysis can be used acs.orgnih.gov. The lipase selectively acylates one enantiomer, which can then be separated from the unreacted, opposing enantiomer acs.orgnih.gov. Similarly, the hydrolysis of a racemic ester can be performed where the lipase selectively hydrolyzes one enantiomer to an alcohol, allowing for separation from the unreacted ester.

Several lipases are commercially available and have been successfully used in the kinetic resolution of various substrates. Lipases from Candida antarctica (often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa have demonstrated high efficiency and enantioselectivity in resolving racemic alcohols and esters, which are key intermediates for chiral piperidine synthesis nih.govmdpi.comresearchgate.net. The high enantioselectivity of these reactions can lead to products with excellent enantiomeric excess (ee) nih.gov.

Investigation of Enzymatic Reaction Parameters: pH, Temperature, and Substrate-to-Enzyme Ratios

The efficiency and selectivity of lipase-catalyzed reactions are highly dependent on various experimental parameters, including pH, temperature, and the substrate-to-enzyme ratio. Optimizing these conditions is crucial for achieving high yields and enantioselectivity.

pH: The activity of lipases is significantly influenced by the pH of the reaction medium. Each lipase has an optimal pH range at which it exhibits maximum activity; deviations from this range can lead to a loss of function ijrrjournal.com. For many lipases, the optimal pH is in the neutral to alkaline range (pH 7-9) ijrrjournal.comresearchgate.net. For example, in one study, a lipase showed its highest activity at pH 9.0, with its functional range being between pH 6.5 and 10.5 researchgate.net. The stability of the enzyme across a pH range is also a critical factor for industrial applications researchgate.net.

Temperature: Temperature is another critical parameter affecting enzyme activity. Generally, increasing the temperature increases the reaction rate up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature for lipases often falls between 30°C and 60°C cirad.fr. For instance, the lipase from Carica papaya latex showed maximum yields at 55°C in esterification and transesterification reactions cirad.fr. The thermal stability of the enzyme is a key consideration for its practical application cirad.fr.

Substrate-to-Enzyme Ratios: The ratio of substrate to enzyme concentration impacts the reaction kinetics. While a higher enzyme concentration can increase the reaction rate, it also adds to the cost. The concentration of the substrate itself can also affect enzyme kinetics. Studies have shown that in esterification reactions, the Michaelis-Menten constant (Kₘ) for a substrate can change with varying concentrations of another substrate or water in the medium nih.gov. For example, in a lipase-catalyzed esterification, the Kₘ for the alcohol substrate was observed to increase significantly with higher water activity, indicating a competitive interaction nih.gov. Therefore, careful optimization of substrate and enzyme concentrations is necessary to achieve an efficient and cost-effective process.

Table 1: Influence of Reaction Parameters on Lipase Activity

Parameter General Optimal Range Effect on Reaction Source
pH 6.5 - 10.5 (often optimal at 8.0-9.0) Affects the ionization state of the enzyme's active site, influencing its catalytic activity and stability. ijrrjournal.comresearchgate.net
Temperature 30°C - 60°C Increases reaction rate up to an optimum; higher temperatures can cause irreversible denaturation and loss of activity. cirad.fr
Substrate/Enzyme Ratio Varies Influences reaction rate and overall yield. High substrate concentration can lead to saturation, while water content can be competitive. nih.gov

Advanced Synthetic Transformations Applicable to the this compound Framework

Beyond the initial synthesis, the piperidine framework can be further modified using advanced synthetic methods to create more complex and diverse molecular architectures.

Transition Metal-Catalyzed Carbonylation Reactions

Transition metal-catalyzed carbonylation is a powerful tool for introducing carbonyl groups into organic molecules ethernet.edu.et. This methodology utilizes carbon monoxide (CO) as an inexpensive C1 building block in conjunction with a transition metal catalyst, such as palladium or rhodium ethernet.edu.etuantwerpen.be. These reactions are advantageous as they allow for the efficient synthesis of aldehydes, ketones, esters, and amides ethernet.edu.et.

For a piperidine framework, this reaction could be applied to introduce carbonyl-containing functionalities. For example, palladium-catalyzed carbonylation of N-tosylhydrazones, which act as carbene precursors, can generate ketenes. These highly reactive intermediates can then be trapped by various nucleophiles like amines or alcohols to form the corresponding amides or esters in moderate to good yields uantwerpen.be. This approach could be adapted to functionalize the piperidine ring or substituents attached to it, thereby expanding the molecular diversity of this compound derivatives.

Friedel-Crafts Acylation in the Assembly of Piperidine Derivatives

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds via electrophilic aromatic substitution. The reaction involves acylating an aromatic ring with an acyl chloride or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) sigmaaldrich.comnih.gov. The product of this reaction is an aryl ketone sigmaaldrich.com.

While the aliphatic piperidine ring itself does not undergo Friedel-Crafts acylation, this reaction is highly relevant for the synthesis of complex molecules that incorporate a piperidine moiety attached to an aromatic system nih.govrsc.org. For instance, an aromatic compound could be acylated first, and the resulting ketone could then be used as a precursor in a multi-step synthesis to construct the piperidine ring. Alternatively, a piperidine derivative bearing an aromatic substituent could undergo Friedel-Crafts acylation on the aromatic ring. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds and complex natural products containing piperidine scaffolds nih.govrsc.org.

Reaction Chemistry and Mechanistic Investigations of 1 Acetylpiperidine 3 Carbonitrile

Transformations of the N-Acetyl Moiety

The N-acetyl group of 1-acetylpiperidine-3-carbonitrile, an N-acylpiperidine, can undergo several important transformations. nih.govchemicalbook.com These reactions primarily involve the cleavage of the amide bond or reactions at the acetyl carbonyl group.

Hydrolysis Pathways Leading to Unsubstituted Piperidine (B6355638) Amines

The hydrolysis of the N-acetyl group to yield the corresponding unsubstituted piperidine amine, piperidine-3-carbonitrile, can be achieved under both acidic and basic conditions. This process involves the cleavage of the amide linkage.

Under acidic conditions, the reaction is typically carried out by heating the compound with a dilute mineral acid, such as hydrochloric acid. chemguide.co.uk The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the piperidine amine and acetic acid.

Basic hydrolysis is also an effective method for removing the acetyl group. This is typically accomplished by heating the compound with an aqueous solution of a strong base, like sodium hydroxide (B78521). libretexts.org The hydroxide ion directly attacks the carbonyl carbon of the acetyl group, forming a tetrahedral intermediate that subsequently expels the piperidine nitrogen as an anion, which is then protonated by water to give the free amine.

Potential for Condensation Reactions Involving the Acetyl Group

While less common than hydrolysis, the acetyl group has the potential to participate in condensation reactions. These reactions typically require activation of the acetyl group or the use of strong bases to generate a nucleophilic enolate. For instance, condensation reactions can be facilitated by various condensing agents that activate the carboxylic acid for amidation or esterification. tcichemicals.com

Reactivity of the C3-Nitrile Functionality

The nitrile group at the C3 position is a versatile functional group that can undergo a range of chemical transformations, including reduction, hydrolysis, and addition reactions. pressbooks.pub

Chemical Reduction to Corresponding Amines

The nitrile group can be readily reduced to a primary amine, (1-acetylpiperidin-3-yl)methanamine. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using reagents such as Raney nickel, platinum, or palladium on carbon is a common and effective method. researchgate.net

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can also convert the nitrile to the corresponding primary amine. libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Another approach involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), which provides a milder and more selective method for nitrile reduction. scispace.com More recent methods have utilized diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride for the reduction of various nitriles. organic-chemistry.org

ReagentConditionsProduct
H₂/Raney NiCatalytic hydrogenation(1-acetylpiperidin-3-yl)methanamine
LiAlH₄Hydride reduction(1-acetylpiperidin-3-yl)methanamine
NiCl₂/NaBH₄In situ nickel boride(1-acetylpiperidin-3-yl)methanamine
BH₂N(iPr)₂/LiBH₄Catalytic borane (B79455) reduction(1-acetylpiperidin-3-yl)methanamine

Hydration and Hydrolysis Routes to Carboxamides and Carboxylic Acids

The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. chemguide.co.uk Partial hydrolysis of the nitrile under controlled acidic or basic conditions yields the corresponding carboxamide, 1-acetylpiperidine-3-carboxamide.

Complete hydrolysis to the carboxylic acid, 1-acetylpiperidine-3-carboxylic acid, can be achieved by heating the nitrile with aqueous acid or base. libretexts.orgmasterorganicchemistry.com In acidic hydrolysis, the nitrile is heated under reflux with an acid like hydrochloric acid. libretexts.org Alkaline hydrolysis involves heating with a base such as sodium hydroxide solution, which initially forms the carboxylate salt. libretexts.org Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org

ConditionsIntermediate ProductFinal Product
Controlled acid/base1-acetylpiperidine-3-carboxamideNot applicable
Strong acid, heat1-acetylpiperidine-3-carboxamide1-acetylpiperidine-3-carboxylic acid
Strong base, heat, then acidifySodium 1-acetylpiperidine-3-carboxylate1-acetylpiperidine-3-carboxylic acid

Nucleophilic Addition and Cycloaddition Reactions of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. pressbooks.pub For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which can then be hydrolyzed to a ketone. libretexts.org

The nitrile group can also participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition with nitrile oxides to form 1,2,4-oxadiazoles. researchgate.netrsc.org This reaction can be a powerful tool for the synthesis of heterocyclic compounds. researchgate.net Similarly, reactions with other 1,3-dipoles, such as nitrileimines, can lead to the formation of other five-membered heterocycles like 5-aminopyrazoles. nih.gov

Intramolecular and Intermolecular Reactivity of the Piperidine Ring System

The reactivity of the this compound scaffold is fundamentally influenced by the conformational dynamics of the piperidine ring and the electronic nature of its substituents.

Influence of Ring Conformation on Reaction Outcomes

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents and their interactions can lead to other conformations, such as the boat or twist-boat, which can influence reaction pathways. For instance, studies on bridged piperidine analogues have shown that constraining the ring in a boat-like conformation can still permit significant binding affinity to certain receptors, suggesting that biological targets can tolerate deviations from the ideal chair state. nih.gov The receptor's ability to accommodate different piperidine ring conformations highlights the system's flexibility. nih.gov This conformational adaptability is crucial, as the three-dimensional shape of the molecule, dictated by the ring's conformation, can impact its pharmacological properties and how it interacts with biological targets. rsc.org

In this compound, the N-acetyl and 3-cyano groups will have preferred orientations (axial or equatorial) in the dominant chair conformation. These preferences affect the steric accessibility of different positions on the ring for both intramolecular and intermolecular reactions. For example, an intramolecular cyclization might be favored only when the reacting groups are held in a specific spatial relationship by the ring's conformation. nih.gov

Effects of Substituent Patterns on Reactivity and Selectivity

The substituent pattern on the piperidine ring is a critical determinant of its chemical reactivity and the selectivity of its reactions. The N-acetyl group on this compound is an electron-withdrawing group, which decreases the electron density on the nitrogen atom. This deactivation makes the nitrogen less nucleophilic compared to a non-acylated piperidine.

The cyano group at the C3 position is also strongly electron-withdrawing. This has several consequences:

Deactivation of the Ring: The inductive effect of the cyano group deactivates the C3 position towards certain reactions, such as carbene C-H insertions. nih.gov

Altered Site Selectivity: In reactions involving the entire ring, the electronic deactivation at C3 and the influence of the N-acetyl group can direct incoming reagents to other positions, like C2 or C4. Functionalization at the C2 position is often electronically favored due to stabilization of any positive charge buildup by the adjacent nitrogen. nih.gov Conversely, the C4 position is typically the most sterically accessible. nih.gov

Influence on Acidity: The electron-withdrawing nature of the cyano group increases the acidity of the proton at the C3 position, potentially facilitating reactions that proceed via a carbanion intermediate at this site.

Mechanistic Studies of 1-Acetylpiperidine (B1204225) Derivative Reactions

Understanding the mechanisms of reactions involving 1-acetylpiperidine derivatives is essential for predicting reaction outcomes and designing new synthetic pathways. This involves both experimental kinetic and thermodynamic studies and theoretical computational approaches.

Kinetic and Thermodynamic Profiling of Key Transformations

Kinetic profiling, which measures the rates of association (k_on) and dissociation (k_off) of a molecule with its target, provides crucial insights into the duration of its effect. nih.gov The ratio of these rates determines the equilibrium dissociation constant (K_D), a measure of affinity. A slow dissociation rate, leading to a long residence time (RT), is often a desirable characteristic for drug candidates. nih.govresearchgate.net

While specific kinetic data for this compound is not available, studies on structurally related piperidine derivatives illustrate the principles. For instance, in a series of spirobenzo-oxazinepiperidinone inhibitors, the introduction of an N-acetylpiperidine moiety resulted in both a slow association and a slow dissociation rate, leading to the longest residence time in the series (72 minutes). nih.govresearchgate.net This highlights the significant impact an N-acetyl group can have on the binding kinetics.

Table 1: Representative Kinetic Parameters for Substituted Piperidine Derivatives This table presents kinetic data for a series of hENT1 inhibitors, demonstrating how different substituents on the piperidine ring influence target binding kinetics. The data is illustrative of the types of measurements performed in such studies.

CompoundR-GroupAffinity pKi (Ki in nM)Association Rate (kon) (nM⁻¹min⁻¹)Dissociation Rate (koff) (min⁻¹)Residence Time (RT) (min)
23 Piperidine8.01 (9.7)0.0210.2244.5
24 N-Methylpiperidine8.24 (5.8)0.0230.2224.5
25 N-Acetylpiperidine8.53 (2.9)0.0260.01472.0

Data sourced from a study on spirobenzo-oxazinepiperidinone derivatives as hENT1 inhibitors. nih.govresearchgate.net

Application of Computational Chemistry and Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the atomic level. researchgate.net DFT calculations allow researchers to model reaction pathways, identify transition states, and calculate thermodynamic parameters like Gibbs free energy and activation energy. researchgate.net This provides a detailed understanding of reaction feasibility and helps elucidate complex mechanistic details. researchgate.netmdpi.com

For piperidine systems, DFT has been used to study:

Reaction Pathways: To map the step-by-step process of a chemical transformation, including the identification of intermediates and transition states. researchgate.net For example, DFT calculations were used to analyze the reaction between piperidine and 2-ethoxy-3,5-dinitropyridine, revealing the electronic and structural changes throughout the reaction. researchgate.net

Activation Barriers: To calculate the energy required to overcome the transition state, which determines the reaction rate. Studies on the hydrodenitrogenation of pyridine (B92270) showed that successive hydrogenation steps lower the energy barrier for the subsequent hydrogenolysis of the resulting piperidine. researchgate.net

Conformational Analysis: To determine the relative stabilities of different conformations (e.g., s-cis vs. s-trans) and how they influence reactivity. researchgate.net

Regioselectivity: To predict which site on a molecule is most likely to react, as seen in studies of 1,3-dipolar cycloadditions. mdpi.com

Table 2: Representative DFT Calculation Results for a Piperidine Reaction This table shows example thermodynamic data calculated using DFT for the reaction of piperidine with 2-ethoxy-3,5-dinitropyridine, illustrating the insights gained from such computational studies.

ParameterValue (kcal/mol)Significance
Gibbs Free Energy (ΔG) NegativeIndicates a thermodynamically favorable and spontaneous reaction.
Activation Energy (Ea) Calculated ValueRepresents the energy barrier that must be overcome for the reaction to proceed; determines the reaction rate.

This data is representative of the type of output from DFT studies on piperidine derivative reactions. researchgate.net

These computational approaches are invaluable for understanding the intricate details of reactions involving complex scaffolds like this compound, guiding synthetic efforts and explaining observed reactivity patterns.

Applications As a Key Intermediate in Complex Organic Synthesis

Building Block for Heterocyclic Compound Construction

The construction of complex molecular architectures, particularly those containing heterocyclic rings, is a cornerstone of modern synthetic chemistry. 1-Acetylpiperidine-3-carbonitrile provides a ready-made N-heterocyclic core that can be elaborated into more complex systems.

The piperidine (B6355638) framework is a common feature in many biologically active compounds. The functional groups on this compound allow it to be a starting point for creating more rigid and structurally complex fused and bridged heterocyclic systems. For instance, the nitrile group can participate in cyclization reactions to form fused rings. A general strategy involves the reaction of a cyano-substituted pyridine (B92270) or piperidine derivative with other reagents to construct fused pyrazole, pyrimidine, or other heterocyclic moieties. researchgate.netresearchgate.net While specific examples starting directly from this compound are not extensively detailed in the literature, the chemical principles are well-established. For example, methods for synthesizing new tricyclic heterocyclic systems have been developed from related chloro- and cyano-substituted naphthyridine precursors. researchgate.net

Furthermore, the introduction of bridged structures into piperidine-containing molecules is a known strategy to enhance drug-like properties by increasing three-dimensionality and potentially improving aqueous solubility and lipophilicity profiles. nih.gov Bridged piperidines can be incorporated into core structures to explore the structure-activity relationship (SAR) of new compounds. nih.gov The synthesis of these bridged systems often involves multi-step sequences starting from functionalized piperidine intermediates. nih.gov

Target Heterocyclic System General Synthetic Approach Relevant Precursor Type
Fused Pyrazoles/PyrimidinesCondensation/cyclization with hydrazine (B178648) or other bifunctional reagents. researchgate.netCyano-substituted heterocycles
Bridged PiperidinesMulti-step synthesis involving intramolecular cyclizations. nih.govFunctionalized piperidines
Fused Pyridofuro CompoundsThorpe-Ziegler cyclization of ester derivatives. researchgate.netDihydro-oxo-pyridine-3-carbonitriles

In the field of drug discovery, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. The piperidine ring is a highly privileged scaffold in medicinal chemistry. nih.gov this compound, with its modifiable functional groups, is an ideal core structure for creating libraries of related compounds. By varying the reagents that react with the nitrile group or by modifying the acetyl group, a multitude of derivatives can be synthesized. This approach allows for the systematic exploration of the chemical space around the piperidine core. Modern techniques, including flow chemistry, have enabled the rapid synthesis of hyperdiverse libraries from various building blocks, significantly accelerating the discovery process. chemrxiv.org

Intermediate in Medicinal Chemistry Research and Development

The piperidine moiety is present in a vast number of pharmaceuticals and biologically active compounds. nih.gov The utility of this compound as a precursor extends into the realm of medicinal chemistry, where it can be used to synthesize potential therapeutic agents.

Piperidine derivatives are well-represented in compounds that act on the central nervous system. Research has shown that fused heterocyclic systems derived from functionalized piperidine and pyridine precursors can exhibit significant neurotropic properties. researchgate.net For example, the synthesis of certain 7-cyclohexyl-6,7,8,9-tetrahydro-3H-pyrazolo-[3,4-c]-2,7-naphthyridine-1,5-diamines, starting from a related carbonitrile, yielded compounds with pronounced neurotropic activity. researchgate.net This suggests that derivatives synthesized from this compound could also be valuable candidates for investigation as potential neuroactive agents.

The piperidine scaffold is a key component in the design of molecules that can selectively interact with biological targets like enzymes and receptors. Specifically, piperidine and piperazine (B1678402) derivatives have been extensively studied as receptor antagonists. For example, various 1-substituted 4-(3-hydroxyphenyl)piperazines and N-substituted 3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as potent and pure opioid receptor antagonists. nih.gov These compounds have a similar six-membered nitrogen-containing ring to this compound. Research in this area has led to the discovery of selective kappa opioid receptor antagonists, which are of interest for developing new therapeutics. nih.gov The synthesis of these antagonists often involves building upon a core piperidine or piperazine ring, highlighting the potential of intermediates like this compound in this area of research.

Target Class Example Scaffold Therapeutic Area
Opioid Receptor Antagonists1-Substituted 4-(3-hydroxyphenyl)piperazines nih.govOpioid-related disorders
Kappa Opioid Receptor AntagonistsN-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines nih.govPain, addiction, mood disorders

Many modern pharmaceuticals are single enantiomers, as different enantiomers of a drug can have vastly different biological activities. The synthesis of enantiomerically pure compounds is therefore of paramount importance. When a substituent is introduced at the 3-position of the piperidine ring, a chiral center is created. This makes this compound a potential chiral scaffold for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). While specific methods for the resolution of this compound are not prominently documented, enzymatic kinetic resolution is a powerful technique used to separate enantiomers of related heterocyclic intermediates. researchgate.net This method uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. researchgate.net Such strategies could potentially be applied to resolve racemic this compound or its derivatives, providing access to enantiomerically pure building blocks for chiral drug synthesis.

Intermediate in the Preparation of Fungicidal Agents

The piperidine structural motif is a crucial component in a wide array of biologically active compounds, including those with fungicidal properties. While direct research on this compound as a precursor for fungicides is not extensively detailed in publicly available literature, the broader class of piperidine derivatives is recognized for its importance in the development of novel antifungal agents for crop protection. smolecule.comnih.gov The synthesis of new fungicides often involves the incorporation of various heterocyclic scaffolds, with piperidines being a prominent choice due to their favorable physicochemical properties and ability to interact with biological targets. smolecule.comresearchgate.net

The general strategy in developing new fungicidal compounds involves the synthesis of derivatives from versatile building blocks. Piperidine derivatives are utilized to create novel molecules with enhanced efficacy against various plant pathogens. nih.gov For instance, studies have shown that incorporating a piperidine moiety into other chemical structures can lead to potent antifungal activity against a range of fungi. nih.gov The development of such compounds is critical in agriculture to combat the emergence of resistant fungal strains. nih.govmdpi.com Researchers often synthesize a series of derivatives by modifying the substituents on the piperidine ring to optimize their biological activity. researchgate.net

Utility in Material Science and Agrochemical Research

The application of piperidine derivatives extends into material science and broader agrochemical research. In material science, the unique chemical properties of piperidine-based compounds make them candidates for the development of new polymers and other advanced materials. smolecule.com While specific applications of this compound in this field are not widely documented, its derivatives are considered for their potential to be incorporated into larger molecular structures with specific functions. smolecule.com

In the broader context of agrochemical research, which encompasses more than just fungicides, piperidine-containing compounds are investigated for various purposes. The development of new agrochemicals is a continuous effort to improve crop yields and protect against a variety of threats. The synthesis of novel compounds often starts from versatile intermediates that can be readily modified. While direct evidence of this compound's use is limited in the provided search results, the general importance of the piperidine core in agrochemicals is well-established. americanelements.com

Analytical Methodologies for Research Characterization of 1 Acetylpiperidine 3 Carbonitrile

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the molecular architecture of 1-Acetylpiperidine-3-carbonitrile. By probing the interactions of the molecule with electromagnetic radiation, these techniques offer definitive evidence for its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. Due to the restricted rotation around the amide bond, some signals may appear as duplicates, corresponding to different conformers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound in a solvent like CDCl₃ would show distinct signals for the acetyl methyl group, and the protons on the piperidine (B6355638) ring. The protons on the piperidine ring will exhibit complex splitting patterns due to coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. As with ¹H NMR, the presence of conformers can lead to the observation of more signals than the number of carbons in the structure. The spectrum is characterized by signals corresponding to the acetyl methyl carbon, the carbonyl carbon, the nitrile carbon, and the five distinct carbons of the piperidine ring. Quaternary carbons, such as the nitrile carbon, typically show weaker signals. youtube.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
-C(O)CH₃~2.1~21.5
-C(O)CH₃-~169.0
Piperidine-H2, H6~3.0-4.5 (complex multiplets)~40-50
Piperidine-H3~2.8-3.2 (multiplet)~25-35
Piperidine-H4, H5~1.5-2.2 (complex multiplets)~20-30
-C≡N-~118-122

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. thermofisher.com The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent peaks in the IR spectrum of this compound are:

C≡N Stretch: A sharp, medium-intensity absorption band in the region of 2260-2240 cm⁻¹ is characteristic of the nitrile functional group.

C=O Stretch: A strong, sharp absorption band around 1680-1630 cm⁻¹ indicates the presence of the tertiary amide carbonyl group.

C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the piperidine ring and the acetyl methyl group.

Table 2: Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Alkyl C-HStretch3000-2850Medium-Strong
Nitrile (C≡N)Stretch2260-2240Medium, Sharp
Amide (C=O)Stretch1680-1630Strong

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting mass-to-charge ratio (m/z) of the fragments is measured. The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (152.19 g/mol ). cookechem.com Common fragmentation patterns would involve the loss of the acetyl group or cleavage of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₈H₁₂N₂O), the calculated monoisotopic mass is 152.09496 Da. uni.lu HRMS can confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique particularly useful for polar molecules. It typically analyzes the protonated molecule, [M+H]⁺. For this compound, this would result in a prominent peak at m/z 153.10224. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 175.08418, may also be observed. uni.lu

Chromatographic Methods for Purity and Stereochemical Analysis

Chromatographic techniques are essential for separating this compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. A reverse-phase HPLC method is typically employed for this purpose.

In a typical setup, the compound is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase, such as C18. A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is then used to elute the compound. The purity is assessed by monitoring the eluent with a UV detector. A pure sample will ideally show a single, sharp peak. The percentage purity can be calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Since this compound possesses a chiral center at the C3 position of the piperidine ring, it can exist as a pair of enantiomers. Chiral HPLC is a critical technique for separating these enantiomers and determining the enantiomeric excess (e.e.) of a sample. uma.esheraldopenaccess.usnih.gov

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. nih.govsigmaaldrich.com Polysaccharide-based CSPs are commonly used for this type of separation. nih.gov By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated, which is a crucial measure of the optical purity of the compound. heraldopenaccess.usresearchgate.net

Advanced Characterization Techniques for Mechanistic and Catalytic Studies of this compound

In the research and development of catalytic processes involving this compound, a suite of advanced analytical methodologies is employed to elucidate catalyst properties and reaction mechanisms. These techniques provide detailed insights into the elemental composition, reducibility, and surface characteristics of catalysts, which are crucial for optimizing catalytic performance.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of heterogeneous catalysis relevant to the synthesis or transformation of this compound, XPS is instrumental in characterizing the catalyst's surface, which is paramount as catalysis is a surface phenomenon.

The technique involves irradiating the catalyst sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the electrons can be determined, which is characteristic of each element. Shifts in these binding energies provide information about the oxidation state and local chemical environment of the element.

For instance, in a hypothetical scenario where a nickel-based catalyst (e.g., Ni/Al₂O₃) is used for the hydrogenation of a precursor to form this compound, XPS would be employed to determine the oxidation state of nickel on the catalyst surface (e.g., Ni⁰, Ni²⁺). The relative concentrations of these species can significantly influence the catalyst's activity and selectivity.

Below is a representative data table illustrating the kind of information that can be obtained from an XPS analysis of a fresh and a used Ni/Al₂O₃ catalyst in a reaction involving a piperidine derivative.

Catalyst StateElementBinding Energy (eV)Atomic Concentration (%)Identified Species
Fresh CatalystNi 2p₃/₂852.88.5Ni⁰
855.94.2Ni²⁺ (as NiO)
Al 2p74.535.1Al₂O₃
O 1s531.252.2Al₂O₃, NiO
Used CatalystNi 2p₃/₂852.77.9Ni⁰
856.15.8Ni²⁺ (as NiO)
Al 2p74.634.5Al₂O₃
O 1s531.351.8Al₂O₃, NiO

Temperature Programmed Reduction (TPR) for Investigating Reduction Behavior

Temperature Programmed Reduction (TPR) is a technique used to characterize metal oxides, mixed metal oxides, and metal catalysts. The analysis provides information on the reducibility of the catalyst, which is a critical parameter for catalysts used in hydrogenation reactions, such as the synthesis of this compound from a nitrile-containing precursor.

In a TPR experiment, a flow of a reducing gas, typically a mixture of hydrogen and an inert gas (e.g., argon or nitrogen), is passed over the catalyst sample. The temperature of the catalyst is then increased linearly over time. The consumption of hydrogen is monitored by a thermal conductivity detector (TCD). The resulting TPR profile is a plot of hydrogen consumption versus temperature. The peaks in the profile correspond to the reduction of different metal species on the catalyst.

The position of the reduction peak provides information about the ease of reduction, while the area under the peak is proportional to the amount of reducible species. For a bimetallic catalyst, TPR can reveal the presence of interactions between the two metals.

Consider a Co-Ni/SiO₂ catalyst potentially used for the selective hydrogenation of a nitrile group to form a piperidine derivative. The TPR profile would indicate the temperatures at which Co and Ni oxides are reduced to their metallic states. The interaction between Co and Ni could lead to a shift in the reduction temperatures compared to the individual metal oxides.

The following table presents hypothetical TPR data for Co and Ni catalysts on a silica support.

CatalystPeak Temperature (°C)H₂ Consumption (mmol/g)Interpretation
10% Ni/SiO₂3500.85Reduction of bulk NiO
4500.42Reduction of NiO with strong support interaction
10% Co/SiO₂3800.75Reduction of Co₃O₄ to CoO
5200.38Reduction of CoO to Co⁰
5% Co-5% Ni/SiO₂3300.95Reduction of NiO and Co₃O₄ (synergistic effect)
4800.45Reduction of mixed Co-Ni oxides

Chemisorption Studies for Surface and Active Site Analysis

Chemisorption studies are essential for determining the number of active sites on the surface of a heterogeneous catalyst, which is crucial for understanding its activity in reactions like the synthesis or modification of this compound. These studies involve the adsorption of a probe molecule that selectively binds to the active metal sites.

Commonly used probe molecules include hydrogen (H₂), carbon monoxide (CO), and ammonia (NH₃). The amount of the probe molecule chemisorbed is measured, typically by techniques such as pulse chemisorption or temperature-programmed desorption (TPD). From the amount of chemisorbed gas, the metal dispersion (the fraction of metal atoms on the surface) and the active metal surface area can be calculated.

For example, in a catalytic system employing a supported palladium catalyst for a hydrogenation step, H₂ chemisorption can be used to quantify the number of active palladium sites. The catalyst is first reduced in a stream of hydrogen to ensure the metal is in its active state. Then, pulses of a known volume of hydrogen are introduced into a carrier gas stream flowing over the catalyst until the surface is saturated. The amount of hydrogen consumed is used to calculate the active surface area.

Below is a representative data table from H₂ pulse chemisorption experiments on different supported metal catalysts that could be used in a reaction involving this compound.

CatalystMetal Loading (wt%)H₂ Uptake (μmol/g_cat)Metal Dispersion (%)Active Metal Surface Area (m²/g_metal)
5% Pd/C5.085.236.295.8
5% Pt/Al₂O₃5.076.529.878.9
5% Rh/SiO₂5.092.439.5104.6

Conclusion and Future Research Perspectives on 1 Acetylpiperidine 3 Carbonitrile

Summary of Current Research Status and Knowledge Gaps

The piperidine (B6355638) scaffold is a significant structural motif in medicinal chemistry, present in numerous approved drugs. researchgate.net The introduction of a chiral center within the piperidine ring can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. researchgate.net Specifically, the 1-acetylpiperidine (B1204225) moiety is a recognized building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. smolecule.com

Current research has demonstrated the utility of piperidine-based compounds in various therapeutic areas. For instance, certain piperidine derivatives have shown high affinity for sigma receptors, which are implicated in a range of human diseases including neurodegenerative pathologies and cancer. nih.govrsc.org Computational studies, including molecular dynamic simulations, have been employed to understand the binding interactions of these compounds with their protein targets. nih.govrsc.org

Despite these advances, significant knowledge gaps remain. While the synthesis of various piperidine derivatives is well-established, research specifically focused on the unique reactivity and potential of the 3-carbonitrile substituent in conjunction with the 1-acetyl group is less comprehensive. The influence of the electron-withdrawing cyano group at the 3-position on the conformational flexibility and reactivity of the piperidine ring is an area that warrants deeper investigation. Furthermore, while the broader class of piperidines has been explored for various biological activities, the specific therapeutic potential of 1-acetylpiperidine-3-carbonitrile and its close derivatives is not extensively documented in publicly available research.

Emerging Synthetic Challenges and Opportunities for Novel Transformations

The synthesis of functionalized piperidines presents ongoing challenges and opportunities for the development of novel chemical transformations. While general methods for the synthesis of piperidine-containing scaffolds exist, the stereoselective synthesis of substituted piperidines remains a key challenge. researchgate.net For this compound, the development of synthetic routes that allow for precise control over the stereochemistry at the C3 position would be a significant advancement.

Emerging opportunities lie in the development of novel catalytic methods for the transformation of the nitrile group and the functionalization of the piperidine ring. The nitrile group of this compound is a versatile functional handle that can be converted into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, each opening up new avenues for analog synthesis.

Furthermore, multicomponent reactions offer an efficient strategy for the synthesis of complex molecular scaffolds incorporating the piperidine motif. For instance, methods have been developed for the synthesis of chromenopyridine scaffolds by reacting salicylaldehydes, aminoprop-1-ene-1,1,3-tricarbonitrile, and cyclic secondary amines like piperidine. mdpi.com Exploring similar strategies starting from or incorporating this compound could lead to the rapid generation of diverse compound libraries for biological screening.

Untapped Potential of the this compound Scaffold in New Chemical Entity Design

The this compound scaffold holds considerable untapped potential for the design of new chemical entities (NCEs). The piperidine ring is considered a "privileged scaffold" in drug discovery due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. researchgate.net The specific substitution pattern of this compound, featuring both a hydrogen bond acceptor (the acetyl carbonyl) and a polar nitrile group, provides a unique pharmacophoric profile.

This scaffold can serve as a starting point for the design of inhibitors for various enzymes or ligands for receptors where these specific interactions are crucial for binding. For example, various 3-cyano-2-oxopyridine derivatives have been investigated for their potential as inhibitors of PDE3, PIM-1 kinase, and survivin, highlighting the potential of the cyano-substituted heterocyclic motif in anticancer drug design. researchgate.net

The introduction of chirality at the C3 position offers a powerful strategy to enhance potency and selectivity for specific biological targets. researchgate.net By systematically exploring the chemical space around the this compound core, for instance, by modifying the acetyl group, transforming the nitrile, or introducing further substituents on the piperidine ring, novel NCEs with tailored biological activities could be developed. The application of chiral piperidine scaffolds has been shown to be a promising strategy in the discovery of small molecules to combat various diseases. researchgate.net

Directions for Advanced Mechanistic Understanding and Computational Studies

To fully exploit the potential of the this compound scaffold, a deeper mechanistic understanding of its reactivity and conformational behavior is essential. Advanced computational studies can provide valuable insights into these aspects.

Key areas for future computational investigation include:

Conformational Analysis: Detailed quantum mechanical calculations can elucidate the preferred conformations of the piperidine ring in this compound, considering the influence of the acetyl and cyano substituents. This understanding is crucial for rational drug design, as the three-dimensional shape of a molecule dictates its interaction with biological targets.

Reaction Mechanism Studies: Computational modeling can be used to investigate the mechanisms of various transformations involving the nitrile group and other positions of the piperidine ring. This can aid in the optimization of reaction conditions and the prediction of the stereochemical outcome of reactions.

Molecular Docking and Dynamics: For identified biological targets, molecular docking and molecular dynamics simulations can predict the binding modes of this compound derivatives. nih.govrsc.org These studies can help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs. As has been done with other piperidine-based compounds, these simulations can reveal crucial amino acid residues involved in binding interactions. nih.gov

By combining advanced synthetic efforts with sophisticated computational and mechanistic studies, the full potential of this compound as a versatile scaffold for the development of novel chemical entities can be realized.

Q & A

Q. How can synthetic byproducts (e.g., deacetylated derivatives) be identified and quantified?

  • Methodological Answer : LC-MS/MS in MRM mode tracks byproducts (e.g., piperidine-3-carbonitrile, m/z 137.1). Use synthesized standards for calibration. For trace quantification, employ UPLC with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and gradient elution (0.1% formic acid in acetonitrile/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.